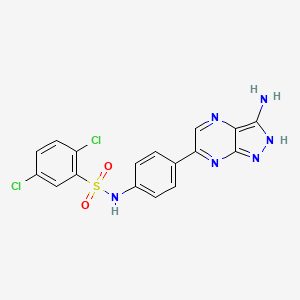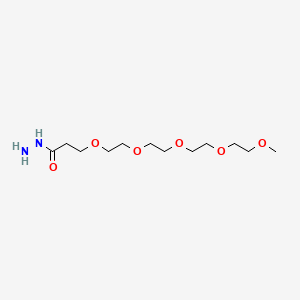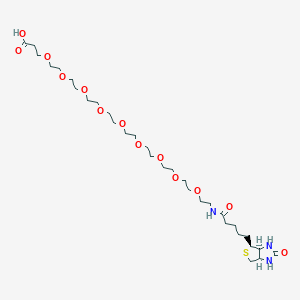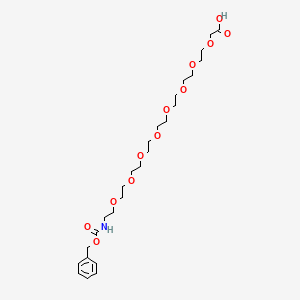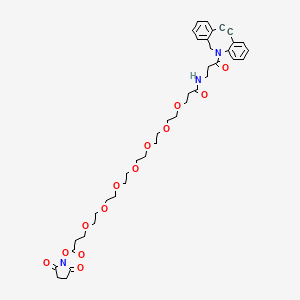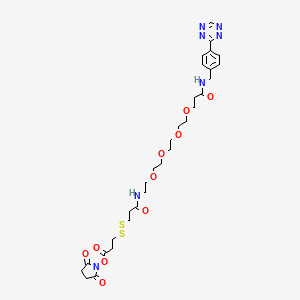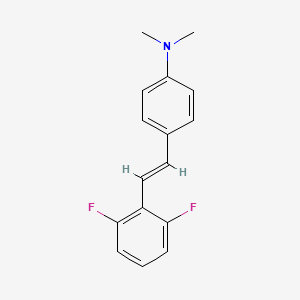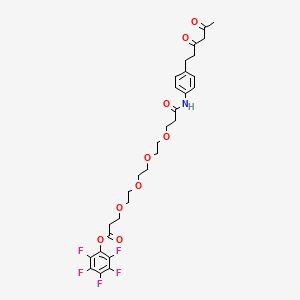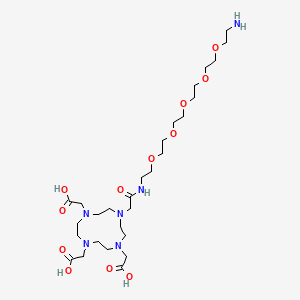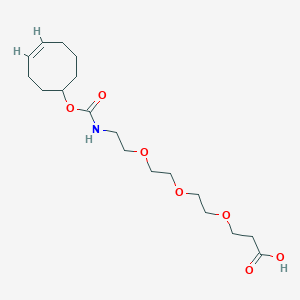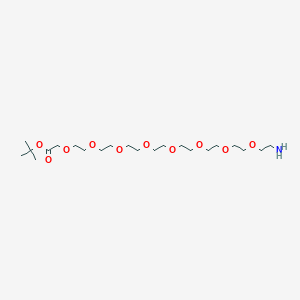
NH2-PEG8-C1-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NH2-PEG8-C1-Boc: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is composed of a polyethylene glycol chain with eight ethylene glycol units, an amino group, and a tert-butyl carbamate (Boc) protecting group. This linker is crucial in the formation of PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NH2-PEG8-C1-Boc typically involves the following steps:
Polyethylene Glycol Chain Formation: The polyethylene glycol chain with eight ethylene glycol units is synthesized through the polymerization of ethylene oxide.
Amino Group Introduction: The terminal hydroxyl group of the polyethylene glycol chain is converted to an amino group through a series of reactions, including tosylation and nucleophilic substitution.
Boc Protection: The amino group is then protected with a tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The reaction conditions are optimized to achieve reproducible results, and the product is purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in NH2-PEG8-C1-Boc can undergo nucleophilic substitution reactions with various electrophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products:
Scientific Research Applications
Chemistry: NH2-PEG8-C1-Boc is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and for developing targeted therapies.
Biology: In biological research, this compound is used to create PROTACs that can selectively degrade specific proteins, allowing researchers to study the effects of protein degradation on cellular processes.
Medicine: PROTACs synthesized using this compound have potential therapeutic applications in the treatment of diseases such as cancer, where targeted protein degradation can inhibit the growth of cancer cells.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents that leverage the PROTAC technology .
Mechanism of Action
NH2-PEG8-C1-Boc functions as a linker in PROTAC molecules, which consist of two ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This selective degradation mechanism allows for precise control over protein levels within cells .
Comparison with Similar Compounds
NH2-PEG4-C1-Boc: A shorter polyethylene glycol chain with four ethylene glycol units.
NH2-PEG12-C1-Boc: A longer polyethylene glycol chain with twelve ethylene glycol units.
NH2-PEG8-C2-Boc: A similar compound with a different linker structure.
Uniqueness: NH2-PEG8-C1-Boc is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance is crucial for the efficient formation and function of PROTACs, making this compound a preferred choice for many applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO10/c1-22(2,3)33-21(24)20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h4-20,23H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQUOOZLWYEEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
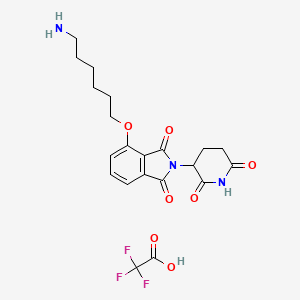
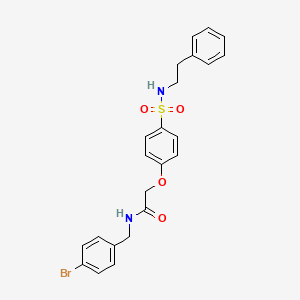
![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)
![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)
